Floxuridine-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

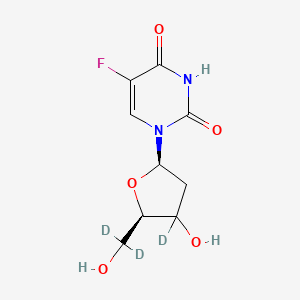

C9H11FN2O5 |

|---|---|

Molecular Weight |

249.21 g/mol |

IUPAC Name |

1-[(2R,5R)-4-deuterio-5-[dideuterio(hydroxy)methyl]-4-hydroxyoxolan-2-yl]-5-fluoropyrimidine-2,4-dione |

InChI |

InChI=1S/C9H11FN2O5/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7/h2,5-7,13-14H,1,3H2,(H,11,15,16)/t5?,6-,7-/m1/s1/i3D2,5D |

InChI Key |

ODKNJVUHOIMIIZ-SYLRLYPOSA-N |

Isomeric SMILES |

[2H]C1(C[C@@H](O[C@@H]1C([2H])([2H])O)N2C=C(C(=O)NC2=O)F)O |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)F)CO)O |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Floxuridine-d3: A Technical Guide for Researchers

An In-depth Examination of the Pharmacological Action, Quantitative Effects, and Experimental Evaluation of a Deuterated Antimetabolite

This technical guide provides a comprehensive overview of the mechanism of action of Floxuridine-d3, a deuterated analogue of the antineoplastic agent Floxuridine. Designed for researchers, scientists, and drug development professionals, this document details the molecular pathways, presents key quantitative data, outlines relevant experimental protocols, and provides visual representations of the core concepts.

Introduction to this compound

This compound is a synthetically modified version of Floxuridine where three hydrogen atoms have been replaced by their stable isotope, deuterium. This modification is a strategic approach in medicinal chemistry to enhance the metabolic stability of the drug.[1][2] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down enzymatic metabolism, particularly reactions mediated by cytochrome P450 enzymes.[1][2] This can lead to an improved pharmacokinetic profile, including a longer half-life and increased drug exposure, without altering the fundamental mechanism of action.[1] Therefore, the mechanism of action of this compound is identical to that of Floxuridine.

Floxuridine itself is a fluorinated pyrimidine analogue of the nucleoside deoxyuridine. It is primarily used in the palliative management of gastrointestinal adenocarcinoma that has metastasized to the liver.

The Molecular Mechanism of Action

Floxuridine is a prodrug that requires intracellular activation to exert its cytotoxic effects. Its mechanism of action can be delineated into three main stages: metabolic activation, inhibition of thymidylate synthase, and incorporation into DNA and RNA.

Metabolic Activation

Once inside the cell, Floxuridine is rapidly catabolized to 5-fluorouracil (5-FU). Subsequently, 5-FU is converted to the active metabolite, 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP), through a series of enzymatic reactions.

Inhibition of Thymidylate Synthase

The primary target of FdUMP is thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP). dTMP is an essential precursor for the synthesis of deoxythymidine triphosphate (dTTP), one of the four nucleoside triphosphates required for DNA replication and repair.

FdUMP acts as a suicide inhibitor of TS. It forms a stable ternary covalent complex with the enzyme and its cofactor, 5,10-methylenetetrahydrofolate. This irreversible inhibition blocks the conversion of deoxyuridine monophosphate (dUMP) to dTMP, leading to a depletion of the intracellular dTMP pool. The resulting imbalance of deoxynucleotides and the accumulation of dUMP disrupt DNA synthesis and repair, ultimately leading to "thymineless death" in rapidly proliferating cancer cells.

Incorporation into DNA and RNA

Metabolites of Floxuridine can also be incorporated into both DNA and RNA. The incorporation of fluorinated nucleotides into these nucleic acids leads to the production of fraudulent RNA and DNA, which can disrupt their normal functions, including protein synthesis and DNA replication, further contributing to the drug's cytotoxic effects.

Quantitative Data

The following tables summarize key quantitative data related to the activity and pharmacokinetics of Floxuridine.

Table 1: In Vitro Cytotoxicity of Floxuridine (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Lung Carcinoma | 18.1 x 10⁻³ (24h) |

| MCF-7 | Breast Cancer | > 1000 (24h) |

| DU-145 | Prostate Cancer | 126.2 |

| WM2664 | Melanoma | 229.3 |

| HEK-293T (Normal) | Embryonic Kidney | 822.8 |

| HTB-26 | Breast Cancer | 10 - 50 |

| PC-3 | Pancreatic Cancer | 10 - 50 |

| HepG2 | Hepatocellular Carcinoma | 10 - 50 |

| HCT116 | Colorectal Cancer | 22.4 |

Note: IC50 values can vary depending on the experimental conditions, such as incubation time.

Table 2: Pharmacokinetic Parameters of Intravenous Floxuridine in Humans

| Parameter | Value | Notes |

| Clearance | ||

| 10 mg/kg dose | 105 ml/kg/min | Total clearance |

| 20 mg/kg dose | 73 ml/kg/min | Total clearance |

| 40 mg/kg dose | 56 ml/kg/min | Total clearance |

| Metabolism | ~85% of total clearance | Metabolic clearance |

| Half-life (5-fluoro-2'-deoxycytidine) | 22-56 min | A related fluoropyrimidine |

Pharmacokinetic parameters can be influenced by the dose and infusion rate.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the mechanism of action of Floxuridine.

Thymidylate Synthase (TS) Activity Assay (Tritium Release Method)

This assay measures the activity of TS by quantifying the release of tritium from a radiolabeled substrate.

Materials:

-

Cancer cell lines

-

[5-³H]deoxyuridine ([5-³H]dUrd)

-

Floxuridine or FdUMP

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Trichloroacetic acid (TCA)

-

Activated charcoal

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Cell Culture: Culture cancer cells to the desired confluency in appropriate medium.

-

Treatment: Treat the cells with varying concentrations of Floxuridine or FdUMP for a specified period.

-

Incubation with Radiolabeled Substrate: Add [5-³H]dUrd to the cell culture medium and incubate for a short period (e.g., 30-60 minutes). During this time, the cells will take up the [5-³H]dUrd and convert it to [5-³H]dUMP.

-

Tritium Release: The TS enzyme will catalyze the conversion of [5-³H]dUMP to dTMP, releasing the tritium atom at the C-5 position into the aqueous environment as ³H₂O.

-

Separation: Stop the reaction by adding TCA. Separate the tritiated water from the radiolabeled substrate and cellular debris by adding a slurry of activated charcoal, which binds the nucleotides.

-

Quantification: Centrifuge the samples and transfer the supernatant (containing ³H₂O) to a scintillation vial. Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: The amount of tritium released is proportional to the TS activity. Compare the radioactivity in treated samples to untreated controls to determine the extent of TS inhibition.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell viability and determine the IC50 value of a cytotoxic compound.

Materials:

-

Cancer cell lines

-

This compound

-

Cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal bovine serum (FBS)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Drug Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the drug. Include untreated control wells.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Plot the percentage of viability against the drug concentration and determine the IC50 value, which is the concentration of the drug that causes a 50% reduction in cell viability.

Conclusion

This compound exerts its anticancer effects through a well-defined mechanism of action that is identical to that of Floxuridine. As a prodrug, it undergoes metabolic activation to FdUMP, which potently and irreversibly inhibits thymidylate synthase. This leads to the depletion of dTMP, a critical component for DNA synthesis and repair, ultimately causing cell death in rapidly dividing cancer cells. The strategic deuteration in this compound is designed to improve its metabolic stability, potentially leading to enhanced therapeutic efficacy. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this and other antimetabolite drugs.

References

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Floxuridine-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Floxuridine-d3, a deuterated analog of the antineoplastic agent Floxuridine. The incorporation of deuterium can be a valuable tool in drug development, aiding in pharmacokinetic studies and potentially enhancing metabolic stability. This document details plausible synthetic strategies, provides detailed experimental protocols, and presents quantitative data to facilitate methodological comparison.

Core Synthetic Methodologies

The synthesis of this compound, specifically 2',2'',5''-trideuterio-5-fluoro-2'-deoxyuridine, can be approached through two primary methodologies: synthesis from a deuterated precursor and direct isotopic exchange. The choice of method depends on the desired labeling pattern, required isotopic purity, and scalability of the synthesis.

Method 1: Synthesis from a Deuterated 2-Deoxy-D-ribose Precursor

This approach involves the synthesis of the target molecule by coupling a deuterated 2-deoxy-D-ribose sugar with 5-fluorouracil. This method offers precise control over the location of the deuterium labels.

Method 2: Catalytic Hydrogen-Deuterium (H/D) Exchange

This method involves the direct exchange of hydrogen atoms for deuterium on a Floxuridine precursor using a metal catalyst and a deuterium source. This can be a more direct route but may offer less control over the specific positions of deuteration.

Experimental Protocols

Method 1: Synthesis from Deuterated 2-Deoxy-D-ribose

This protocol outlines the key steps for the synthesis of this compound starting from a deuterated 2-deoxy-D-ribose sugar.

Step 1: Synthesis of 1-Chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-ribofuranose-d3

-

A solution of deuterated 2-deoxy-D-ribose (with deuterium at the 2,2 and 5-positions) and p-toluoyl chloride in anhydrous pyridine is stirred at room temperature.

-

The reaction mixture is then treated with a solution of hydrogen chloride in acetic anhydride.

-

The product, 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-ribofuranose-d3, is isolated by extraction and purified by chromatography.

Step 2: Glycosylation of 5-Fluorouracil

-

A suspension of 5-fluorouracil and the deuterated chloro-sugar from Step 1 in anhydrous acetonitrile is treated with a silylating agent (e.g., hexamethyldisilazane) and a catalytic amount of ammonium sulfate.

-

The mixture is heated to reflux to form the silylated 5-fluorouracil derivative.

-

A Lewis acid catalyst (e.g., tin(IV) chloride) is added, and the reaction is stirred at room temperature to facilitate the glycosylation.

-

The reaction is quenched, and the protected deuterated floxuridine derivative is isolated and purified.

Step 3: Deprotection

-

The protected this compound is dissolved in a solution of sodium methoxide in methanol.

-

The reaction is stirred at room temperature until the deprotection is complete (monitored by TLC).

-

The solution is neutralized with an acidic resin, filtered, and the solvent is removed under reduced pressure.

-

The crude this compound is purified by recrystallization.

Method 2: Catalytic Hydrogen-Deuterium (H/D) Exchange

This protocol describes a potential method for the direct deuteration of a Floxuridine precursor.

-

A solution of a suitable Floxuridine precursor (e.g., with protecting groups on the hydroxyls) in a deuterated solvent (e.g., D2O or deuterated methanol) is prepared.

-

A heterogeneous palladium-on-carbon (Pd/C) catalyst is added to the solution.

-

The reaction vessel is purged with deuterium gas (D2) and the mixture is stirred under a D2 atmosphere at an elevated temperature.

-

The reaction progress is monitored by mass spectrometry to determine the extent of deuterium incorporation.

-

Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure.

-

The protecting groups are removed under standard conditions to yield this compound.

-

The final product is purified by chromatography.

Quantitative Data

The following tables summarize representative data for the synthesis of this compound.

Table 1: Reaction Yields

| Synthesis Method | Step | Average Yield (%) |

| Method 1 | Step 1: Chloro-sugar formation | 85 |

| Step 2: Glycosylation | 70 | |

| Step 3: Deprotection | 90 | |

| Overall Yield | 53.5 | |

| Method 2 | H/D Exchange & Deprotection | 65 |

Table 2: Isotopic Purity

| Synthesis Method | Isotopic Enrichment (%) |

| Method 1 | >98 |

| Method 2 | 90-95 |

Visualizations

Diagram 1: Synthetic Workflow for this compound via Deuterated Precursor

A Technical Guide to the Chemical and Physical Properties of Deuterated Floxuridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Floxuridine, a fluorinated pyrimidine analog, is an antineoplastic agent primarily used in the treatment of gastrointestinal adenocarcinoma that has metastasized to the liver.[1] Its mechanism of action involves the inhibition of DNA synthesis, which selectively targets rapidly dividing cancer cells.[1] In recent years, the strategic replacement of hydrogen with its stable isotope, deuterium, has emerged as a valuable tool in drug development to enhance the metabolic stability and pharmacokinetic profiles of therapeutic agents. This improvement is attributed to the kinetic isotope effect (KIE), where the stronger carbon-deuterium bond can slow down metabolic processes, particularly those mediated by cytochrome P450 enzymes.[2][3]

This technical guide provides a comprehensive overview of the known chemical and physical properties of floxuridine and explores the anticipated properties of its deuterated analog, "Floxuridine-d3".[4] While specific experimental data for deuterated floxuridine is limited in publicly available literature, this document extrapolates information based on the well-characterized properties of floxuridine and the established principles of deuterium substitution in pharmaceuticals.

Chemical and Physical Properties

The introduction of deuterium atoms results in a marginal increase in molecular weight, which may subtly influence physical properties such as melting point and solubility. The fundamental chemical reactivity, however, is expected to remain unchanged.

| Property | Floxuridine | Deuterated Floxuridine (this compound) |

| Chemical Structure | 5-Fluoro-1-[4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-1H-pyrimidine-2,4-dione | 5-Fluoro-1-[4-hydroxy-5-(hydroxymethyl-d2)tetrahydrofuran-2-yl]-1H-pyrimidine-2,4(1H,3H)-dione-d1 (Hypothetical structure for this compound) |

| CAS Number | 50-91-9 | Not available |

| Molecular Formula | C₉H₁₁FN₂O₅ | C₉H₈D₃FN₂O₅ |

| Molecular Weight | 246.19 g/mol | ~249.21 g/mol |

| Melting Point | 145 - 153 °C | Not available |

| Solubility | Soluble in water. | Expected to have similar solubility in water. |

| Appearance | White or almost white crystalline powder. | Expected to be a white or almost white crystalline powder. |

| Specific Rotation | +36.0° to +39.0° | Not available |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of deuterated compounds. While specific spectra for deuterated floxuridine are not available, the following outlines the expected observations based on the known spectra of floxuridine.

| Spectroscopic Method | Floxuridine | Expected Observations for Deuterated Floxuridine |

| ¹H NMR | A characteristic proton NMR spectrum is available. | The proton signals corresponding to the sites of deuteration would be absent or significantly reduced in intensity. |

| ¹³C NMR | A standard ¹³C NMR spectrum is expected. | The carbon signals attached to deuterium may show a slight upfield shift and a decrease in intensity due to the absence of the Nuclear Overhauser Effect from the attached proton. |

| Mass Spectrometry | Electron ionization mass spectra are available, showing a molecular ion peak corresponding to its molecular weight. | The molecular ion peak would be shifted to a higher m/z value, corresponding to the increased mass due to the deuterium atoms. This provides a direct confirmation of deuteration. |

Metabolic Pathways and the Impact of Deuteration

Floxuridine is rapidly metabolized in the body to 5-fluorouracil (5-FU), which is the primary active metabolite. This conversion is a key step in its mechanism of action. The subsequent anabolic and catabolic pathways of 5-FU are complex and lead to the formation of various active and inactive metabolites.

Deuteration at specific metabolic "hot spots" can slow down the rate of metabolism, leading to a longer half-life and increased drug exposure. For floxuridine, deuteration could potentially alter the rate of its conversion to 5-FU or affect the subsequent metabolism of 5-FU.

Metabolic pathway of floxuridine and the potential impact of deuteration.

Experimental Protocols

Synthesis of Floxuridine

A common method for the synthesis of floxuridine involves the coupling of a protected 2-deoxyribofuranose derivative with 5-fluorouracil.

General Procedure:

-

Protection of 2-deoxyribose: The hydroxyl groups of 2-deoxyribose are protected, for example, as their p-toluoyl esters.

-

Halogenation: The protected sugar is then halogenated at the anomeric carbon to create a reactive intermediate.

-

Coupling: The silylated 5-fluorouracil is coupled with the protected and halogenated sugar in the presence of a Lewis acid catalyst.

-

Deprotection: The protecting groups are removed to yield floxuridine.

To synthesize a deuterated analog, a deuterated starting material, such as deuterated 2-deoxyribose, would be required. The subsequent steps would follow a similar procedure.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a standard method for the quantification of floxuridine and its metabolites in biological matrices.

Typical HPLC Conditions for Floxuridine Analysis:

-

Column: C18 reverse-phase column (e.g., Shim-Pack CLC-ODS).

-

Mobile Phase: A mixture of acetonitrile and a phosphate buffer. A common composition is acetonitrile-phosphate buffer-water (75:100:900, v/v/v).

-

Flow Rate: 0.6 mL/min.

-

Detection: UV detection at 268 nm.

-

Internal Standard: Metronidazole is often used as an internal standard.

For the analysis of deuterated floxuridine, the retention time is expected to be very similar to that of the non-deuterated compound. However, the use of mass spectrometry detection (LC-MS) would be necessary to differentiate and specifically quantify the deuterated and non-deuterated forms based on their mass-to-charge ratios.

A typical experimental workflow for the pharmacokinetic analysis of deuterated floxuridine.

Conclusion

Deuterated floxuridine represents a promising avenue for potentially improving the therapeutic index of this established anticancer agent. By leveraging the kinetic isotope effect, deuteration may lead to a more favorable pharmacokinetic profile, characterized by increased metabolic stability, longer half-life, and enhanced drug exposure. While specific experimental data for deuterated floxuridine remains scarce in the public domain, this guide provides a foundational understanding based on the well-documented properties of floxuridine and the principles of deuteration in medicinal chemistry. Further research, including synthesis, characterization, and in vitro and in vivo studies, is necessary to fully elucidate the chemical, physical, and pharmacological properties of deuterated floxuridine and to realize its potential clinical benefits.

References

An In-Depth Technical Guide to Floxuridine and its Deuterated Analog

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Floxuridine and its deuterated analog, Floxuridine-d3, including their chemical properties, mechanism of action, and relevant experimental data. This document is intended to serve as a valuable resource for professionals in the fields of oncology, pharmacology, and drug development.

Core Chemical Data

The fundamental chemical identifiers for Floxuridine and its deuterated form, this compound, are essential for accurate research and documentation.

| Compound | CAS Number | Molecular Formula |

| Floxuridine | 50-91-9 | C₉H₁₁FN₂O₅[1][2][3] |

| This compound | 122239-59-2 | C₉H₈D₃FN₂O₅ |

Mechanism of Action

Floxuridine is a pyrimidine analog that functions as an antimetabolite, primarily interfering with the synthesis of DNA. Upon administration, Floxuridine is converted in the body to its active form, 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP).

The primary mechanism of action involves the inhibition of thymidylate synthase by FdUMP. This enzyme is critical for the conversion of deoxyuridine monophosphate (dUMP) to thymidine monophosphate (dTMP), an essential precursor for DNA synthesis. By blocking this step, Floxuridine effectively halts DNA replication, leading to cell death, particularly in rapidly dividing cancer cells.

To a lesser extent, metabolites of Floxuridine can be incorporated into RNA, leading to the production of fraudulent RNA and further disrupting cellular processes.

Signaling Pathway of Floxuridine's Cytotoxic Effect

The following diagram illustrates the key steps in the metabolic activation and cytotoxic action of Floxuridine.

Caption: Metabolic activation of Floxuridine and inhibition of DNA synthesis.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research. While specific, detailed protocols are proprietary and vary between laboratories, a general experimental workflow for assessing the in vitro efficacy of Floxuridine is outlined below.

In Vitro Cytotoxicity Assay Workflow

This diagram outlines a typical workflow for determining the cytotoxic effects of Floxuridine on cancer cell lines.

Caption: General workflow for an in vitro cytotoxicity assay of Floxuridine.

Quantitative Data Summary

The following table summarizes key quantitative data for Floxuridine.

| Property | Value | Reference |

| Molecular Weight | 246.19 g/mol | |

| Melting Point | 148 - 153 °C | |

| Solubility (in water) | Soluble to 100 mM | |

| Solubility (in DMSO) | Soluble to 100 mM |

Conclusion

This technical guide provides essential information for researchers and professionals working with Floxuridine and its deuterated analog. The provided data and diagrams offer a foundational understanding of these compounds, facilitating further research and development in the field of oncology.

References

The Application of Floxuridine-d3 in Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Floxuridine, a pyrimidine analog, is a chemotherapeutic agent primarily used in the treatment of gastrointestinal adenocarcinoma that has metastasized to the liver.[1] Its efficacy is rooted in its ability to disrupt DNA synthesis, leading to cell death in rapidly dividing cancer cells.[2][3] To enhance the precision and accuracy of preclinical and clinical research involving floxuridine, its deuterated analog, Floxuridine-d3, serves as a critical tool. This technical guide provides an in-depth overview of the applications of this compound in cancer research, with a focus on its role as an internal standard in pharmacokinetic and metabolic studies. Detailed experimental protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) are provided, alongside visualizations of the key signaling pathways affected by floxuridine.

Introduction: The Role of Floxuridine in Oncology

Floxuridine is an antimetabolite drug that functions as a pro-drug, being rapidly catabolized to 5-fluorouracil (5-FU). The primary mechanism of action of floxuridine and its metabolites is the inhibition of thymidylate synthase, a key enzyme in the synthesis of thymidine, a necessary component of DNA. This disruption of DNA synthesis is particularly effective against the rapidly proliferating cells characteristic of cancerous tumors. Additionally, metabolites of floxuridine can be incorporated into RNA, further contributing to cellular damage and apoptosis. Clinically, floxuridine is often administered via hepatic arterial infusion for the targeted treatment of liver metastases.

This compound: A Tool for Precision in Research

Stable isotope-labeled compounds, such as this compound, are indispensable in modern biomedical research. In this compound, three hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This subtle change in mass does not alter the compound's chemical properties but allows it to be distinguished from the unlabeled drug by mass spectrometry. This characteristic makes this compound an ideal internal standard for quantitative bioanalytical assays.

The use of a deuterated internal standard like this compound is crucial for:

-

Accurate Pharmacokinetic (PK) Analysis: By adding a known amount of this compound to biological samples, researchers can accurately quantify the concentration of floxuridine and its metabolites, correcting for variations in sample preparation and instrument response.

-

Metabolic Fate Studies: Tracing the metabolic conversion of this compound helps in understanding the drug's metabolic pathways and the formation of active and inactive metabolites.

-

Bioavailability and Bioequivalence Studies: Essential for comparing different formulations or delivery routes of floxuridine.

Core Mechanism of Action and Signaling Pathways

Floxuridine exerts its cytotoxic effects primarily through the inhibition of DNA synthesis. Upon administration, it is converted to its active metabolite, 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP), which forms a stable complex with thymidylate synthase, effectively halting the production of thymidine. This leads to a "thymineless death" of cancer cells.

Furthermore, the DNA damage induced by floxuridine activates cellular stress responses, including the ATM and ATR checkpoint signaling pathways.

Cellular tolerance to floxuridine can be mediated by pathways such as the one involving REV3, a component of translesion DNA synthesis (TLS), which helps cells bypass DNA damage.

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters of floxuridine, which can be accurately determined using this compound as an internal standard.

Table 1: Pharmacokinetic Parameters of Intravenous Floxuridine in Rats

| Dosage (mg/kg/h) | Serum Concentration of 5-FU (mg/L) | Uterus Concentration of 5-FU (µg/g) |

| 10 | 0.47 | 2.53 |

| 20 | 0.83 | 5.11 |

| 40 | Not Reported | Not Reported |

| Data derived from a study on the pharmacokinetics of floxuridine in rats. |

Table 2: Pharmacokinetic Parameters of Floxuridine in Cancer Patients

| Parameter | Value |

| Total Body Clearance (600 mg/m²) | 2.7 L/min/m² |

| Total Body Clearance (800 mg/m²) | 2.0 L/min/m² |

| Total Body Clearance (1000 mg/m²) | 1.3 L/min/m² |

| Mean Elimination Half-life (intravenous) | 15 - 22 min |

| Mean Elimination Half-life (oral) | 32 - 45 min |

| Mean Systemic Bioavailability (oral) | 34 - 47% |

| Data from a study on the pharmacokinetics and bioavailability of oral 5'-deoxy-5-fluorouridine (a prodrug of floxuridine) in cancer patients. |

Experimental Protocols

Quantification of Floxuridine in Biological Matrices using LC-MS/MS with this compound Internal Standard

This protocol describes a method for the accurate quantification of floxuridine in plasma or tissue homogenates using an isotope dilution LC-MS/MS method.

5.1.1. Materials and Reagents

-

Floxuridine analytical standard

-

This compound (internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium hydroxide (LC-MS grade)

-

Ultrapure water

-

Biological matrix (e.g., plasma, tissue homogenate) from study subjects

-

0.45 µm syringe filters

5.1.2. Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

5.1.3. Preparation of Standards and Quality Controls

-

Prepare stock solutions of floxuridine and this compound (1 mg/mL) in methanol.

-

Prepare a series of working standard solutions of floxuridine by serial dilution of the stock solution with 50:50 acetonitrile:water to create a calibration curve (e.g., 1-1000 ng/mL).

-

Prepare a working solution of the internal standard, this compound, at a fixed concentration (e.g., 100 ng/mL) in 50:50 acetonitrile:water.

-

Prepare quality control (QC) samples at low, medium, and high concentrations by spiking a blank biological matrix with known amounts of floxuridine.

5.1.4. Sample Preparation

-

Thaw biological samples (plasma or tissue homogenate) on ice.

-

To 100 µL of each sample, standard, or QC, add 10 µL of the this compound internal standard working solution.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

5.1.5. LC-MS/MS Analysis

-

LC Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient to separate floxuridine from matrix components.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 10 µL

-

-

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), negative ion mode.

-

Multiple Reaction Monitoring (MRM) transitions:

-

Floxuridine: m/z 245.0 -> [fragment ion]

-

This compound: m/z 248.0 -> [corresponding fragment ion]

-

Note: Specific fragment ions need to be determined through infusion and optimization on the specific mass spectrometer. Based on a similar study, a precursor ion of m/z 245.00 for floxuridine was observed.

-

-

Optimize collision energy and other MS parameters for maximum signal intensity.

-

5.1.6. Data Analysis

-

Construct a calibration curve by plotting the peak area ratio of floxuridine to this compound against the concentration of the floxuridine standards.

-

Use the regression equation from the calibration curve to calculate the concentration of floxuridine in the unknown samples and QCs.

Experimental Workflow Diagram

Conclusion

This compound is a vital tool in cancer research, enabling the precise and accurate quantification of floxuridine and its metabolites in complex biological matrices. Its application as an internal standard in LC-MS/MS-based pharmacokinetic and metabolic studies is essential for the robust preclinical and clinical development of floxuridine and related chemotherapeutic agents. The detailed protocols and an understanding of the underlying signaling pathways provided in this guide serve as a valuable resource for researchers dedicated to advancing cancer therapy.

References

The Strategic Role of Deuterated Compounds in Drug Discovery: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern drug discovery, the pursuit of optimized pharmacokinetic and safety profiles is paramount. Selective deuteration, the strategic replacement of hydrogen atoms with their stable heavy isotope, deuterium, has emerged as a powerful tool in medicinal chemistry. This technical guide provides an in-depth exploration of the principles, applications, and methodologies associated with the use of deuterated compounds. By leveraging the deuterium kinetic isotope effect (KIE), researchers can intelligently modulate drug metabolism, leading to enhanced stability, reduced formation of toxic metabolites, and improved therapeutic profiles. This document details the underlying science, presents comparative pharmacokinetic data, outlines key experimental protocols, and provides visual workflows to illuminate the significant role of deuteration in developing safer and more effective medicines.

The Core Principle: The Deuterium Kinetic Isotope Effect (KIE)

The foundation of deuteration's utility in drug design lies in the kinetic isotope effect. The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond due to deuterium's greater mass. Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate when this bond cleavage is the rate-limiting step in a metabolic process. This is particularly relevant for metabolic pathways mediated by enzymes such as the Cytochrome P450 (CYP) family, which are responsible for the metabolism of a vast number of drugs. By strategically replacing hydrogen atoms at sites of metabolic vulnerability (so-called "soft spots") with deuterium, the rate of metabolic degradation can be significantly reduced.

This slowing of metabolism can lead to several therapeutic advantages:

-

Improved Metabolic Stability: A slower rate of breakdown extends the drug's half-life in the body.

-

Enhanced Drug Exposure: A longer half-life can increase the total drug exposure (Area Under the Curve or AUC).

-

Reduced Dosing Frequency: With a longer-acting drug, patients may require less frequent dosing, which can improve adherence to treatment regimens.

-

Lower Required Doses: Enhanced stability may allow for lower doses to achieve the same therapeutic effect, potentially reducing off-target side effects.

-

Decreased Formation of Toxic Metabolites: By slowing the primary metabolic pathway, the formation of potentially harmful metabolites can be minimized.

Caption: KIE slows metabolism of deuterated vs. non-deuterated compounds.

Quantitative Pharmacokinetic Advantages: Case Studies

The therapeutic benefits of deuteration are best illustrated through a quantitative comparison of the pharmacokinetic (PK) profiles of deuterated drugs and their non-deuterated counterparts.

Deutetrabenazine vs. Tetrabenazine

Deutetrabenazine is a deuterated version of tetrabenazine, a drug used to treat chorea associated with Huntington's disease. The deuteration of the two methoxy groups in tetrabenazine significantly alters its metabolism by CYP2D6.

| Pharmacokinetic Parameter | Deutetrabenazine (d-HTBZ Metabolites) | Tetrabenazine (HTBZ Metabolites) | Fold Change |

| Elimination Half-life (t½) | ~9-11 hours | ~2-5 hours | ~2-4x longer |

| Peak Plasma Concentration (Cmax) | Lower | Higher | - |

| Area Under the Curve (AUC) | ~2-fold increase | Baseline | ~2x greater |

| Peak-to-Trough Fluctuation | Reduced | Higher | - |

Data synthesized from multiple studies in healthy volunteers. Actual values can vary based on dosage and patient population.[1][2][3]

The longer half-life and increased exposure of deutetrabenazine's active metabolites allow for less frequent dosing and a more stable plasma concentration, which contributes to an improved tolerability profile compared to tetrabenazine.[2][4]

Deucravacitinib

Deucravacitinib is a novel, selective inhibitor of tyrosine kinase 2 (TYK2) and was the first de novo deuterated drug approved. While it does not have a direct non-deuterated counterpart on the market, its pharmacokinetic profile in humans highlights the properties achievable with deuteration.

| Pharmacokinetic Parameter | Deucravacitinib (6 mg, once daily) |

| Time to Max. Concentration (Tmax) | ~2-3 hours |

| Max. Concentration (Cmax) | ~45 ng/mL |

| Area Under the Curve (AUC) | ~473 ng·hr/mL |

| Terminal Half-life (t½) | ~10 hours |

Pharmacokinetic parameters are for steady-state conditions in humans.

Key Experimental Protocols

The evaluation of deuterated compounds relies on robust and standardized experimental protocols. Below are methodologies for key assays in the development pipeline.

In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To determine and compare the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound and its deuterated analog.

Materials:

-

Test compounds (non-deuterated and deuterated stocks, e.g., 1 mM in DMSO).

-

Pooled liver microsomes (e.g., human, rat) from a commercial supplier.

-

Phosphate buffer (e.g., 100 mM, pH 7.4).

-

NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Positive control compound with a known metabolic fate (e.g., testosterone, verapamil).

-

Quenching solution (e.g., ice-cold acetonitrile containing an internal standard for LC-MS/MS analysis).

Methodology:

-

Preparation: Thaw cryopreserved liver microsomes on ice. Prepare a microsomal suspension in phosphate buffer to the desired protein concentration (e.g., 0.5-1.0 mg/mL). Prepare working solutions of the test compounds and positive control. Pre-warm the microsomal suspension and NADPH regenerating system to 37°C.

-

Incubation: In a 96-well plate, add the microsomal suspension. Add the test compound working solutions (non-deuterated and deuterated) and the positive control to their respective wells. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. Incubate the plate at 37°C with gentle shaking.

-

Sampling and Quenching: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a volume of ice-cold quenching solution to the appropriate wells.

-

Sample Processing: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis.

-

LC-MS/MS Analysis: Analyze the samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the remaining parent compound at each time point.

-

Data Analysis:

-

Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

-

Plot the natural logarithm (ln) of the percent remaining versus time.

-

Determine the slope of the linear portion of this curve, which represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

-

Compare the t½ values between the deuterated and non-deuterated compounds.

-

Caption: Workflow for an in vitro metabolic stability assay.

General Protocol for Reductive Deuteration

Objective: To introduce deuterium into a molecule via the reduction of a carbonyl group using a deuterated reducing agent.

Materials:

-

Substrate (e.g., an aldehyde or ketone).

-

Deuterated reducing agent (e.g., sodium borodeuteride, NaBD₄).

-

Anhydrous solvent (e.g., methanol, ethanol).

-

Reagents for workup and purification (e.g., saturated aqueous ammonium chloride, dichloromethane, anhydrous sodium sulfate).

Methodology:

-

Reaction Setup: Dissolve the carbonyl-containing substrate in an appropriate anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon). Cool the solution in an ice bath.

-

Reduction: Slowly add the deuterated reducing agent (e.g., NaBD₄) in portions to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for a specified time (e.g., 1 hour). Monitor the reaction progress using a suitable technique, such as thin-layer chromatography (TLC).

-

Workup: Quench the reaction by the slow addition of a suitable reagent (e.g., saturated aqueous ammonium chloride solution). Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

-

Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure. Purify the crude product using a suitable method, such as flash chromatography.

-

Characterization: Analyze the final product by ¹H NMR and mass spectrometry to confirm the incorporation and location of deuterium.

Mechanisms of Action and Signaling Pathways

Understanding the biological target and signaling pathway of a drug is crucial for rational drug design, including the application of deuteration.

Deutetrabenazine and VMAT2 Inhibition

Deutetrabenazine's therapeutic effect is derived from its active metabolites, which are reversible inhibitors of Vesicular Monoamine Transporter 2 (VMAT2). VMAT2 is responsible for packaging monoamines, such as dopamine, into presynaptic vesicles. By inhibiting VMAT2, deutetrabenazine depletes the stores of these neurotransmitters, reducing their release into the synapse and thereby mitigating the hyperkinetic movements associated with conditions like Huntington's disease.

Caption: Deutetrabenazine inhibits VMAT2, reducing dopamine packaging.

Deucravacitinib and TYK2/JAK-STAT Signaling

Deucravacitinib is a highly selective, allosteric inhibitor of TYK2. It binds to the regulatory pseudokinase (JH2) domain of TYK2, locking it in an inactive state. TYK2 is a key enzyme in the JAK-STAT signaling pathway, which transduces signals for pro-inflammatory cytokines like IL-23, IL-12, and Type I interferons. By inhibiting TYK2, deucravacitinib blocks the phosphorylation and activation of STAT proteins, which prevents their translocation to the nucleus and subsequent transcription of inflammatory genes. This targeted inhibition makes it effective in treating immune-mediated diseases like psoriasis.

Caption: Deucravacitinib allosterically inhibits TYK2 in JAK-STAT signaling.

Conclusion and Future Perspectives

The strategic incorporation of deuterium into drug candidates represents a mature and validated approach in modern medicinal chemistry. The deuterium kinetic isotope effect provides a predictable means to enhance the metabolic stability of molecules, leading to tangible improvements in their pharmacokinetic and safety profiles. The success of drugs like deutetrabenazine and deucravacitinib has paved the way for broader acceptance and application of this technology. As our understanding of drug metabolism and enzymatic mechanisms deepens, the precision with which deuteration can be applied will continue to improve. This will further solidify the role of deuterated compounds as a cornerstone of rational drug design, enabling the development of next-generation therapeutics with superior efficacy and safety for a wide range of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety and handling guidelines for Floxuridine-d3.

An In-depth Technical Guide to the Safe Handling of Floxuridine-d3

This guide provides comprehensive safety and handling guidelines for this compound, a deuterated analog of Floxuridine. Given their structural similarity, the safety protocols for Floxuridine are directly applicable to its deuterated form. Floxuridine is a fluorinated pyrimidine antimetabolite used in cancer chemotherapy.[1][2] It and its deuterated form should be handled with extreme caution due to their toxicity and potential for causing genetic defects and reproductive harm.[3][4] This document is intended for researchers, scientists, and drug development professionals.

Hazard Identification and Classification

Floxuridine is classified as a hazardous substance. It is toxic if swallowed and is suspected of causing genetic defects.[3] It may also damage fertility or the unborn child. All personnel handling this compound must be thoroughly trained in its safe handling and emergency procedures.

GHS Hazard Statements:

-

H301: Toxic if swallowed.

-

H341: Suspected of causing genetic defects.

-

H360: May damage fertility or the unborn child.

Quantitative Data Summary

The following tables summarize the key quantitative data for Floxuridine.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Chemical Formula | C₉H₁₁FN₂O₅ | |

| Molecular Weight | 246.19 g/mol | |

| Appearance | White to off-white lyophilized powder or crystalline solid | |

| Solubility | Soluble in water. Soluble in DMSO (~10 mg/mL) and dimethylformamide (~16 mg/mL). | |

| Melting Point | 148-150.5 °C | |

| pKa | 7.44 |

Table 2: Toxicological Data

| Test | Species | Route | Value | Reference |

| LD₅₀ | Rat | Oral | 215 mg/kg | |

| LD₅₀ | Rat | Intraperitoneal | 1600 mg/kg | |

| LD₅₀ | Mouse | Oral | 147 mg/kg | |

| LD₅₀ | Mouse | Intraperitoneal | 650 mg/kg | |

| TDLo | Human | Intravenous | 5 mg/kg/14D-C | |

| Teratogenicity | Mouse | Not specified | Teratogenic at 2.5-100 mg/kg | |

| Teratogenicity | Rat | Not specified | Teratogenic at 75-150 mg/kg |

Experimental Protocols: Safe Handling Procedures

Adherence to strict protocols is mandatory when working with this compound.

3.1. Personal Protective Equipment (PPE)

-

Gloves: Always wear chemical-resistant, impervious gloves (e.g., nitrile) when handling this compound in any form.

-

Eye Protection: Safety glasses with side shields or chemical safety goggles are required.

-

Lab Coat: A lab coat must be worn to protect from skin exposure.

-

Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH/MSHA-approved respirator should be used.

3.2. Engineering Controls

-

Ventilation: Work with this compound should be conducted in a well-ventilated area. A chemical fume hood is recommended, especially when handling the powder or preparing solutions.

-

Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.

3.3. Weighing and Solution Preparation

-

Perform all weighing operations of the powdered compound within a chemical fume hood or a ventilated balance enclosure.

-

Use a dedicated set of spatulas and weighing papers.

-

When preparing solutions, add the solvent to the solid slowly to avoid generating dust or splashes.

-

If dissolving in an organic solvent, be mindful of the solvent's own hazards.

-

Aqueous solutions should be prepared fresh; storage for more than one day is not recommended.

3.4. Storage and Stability

-

Lyophilized Powder: Store at -20°C for long-term stability (≥4 years). It can also be stored at room temperature (15°C to 30°C).

-

Reconstituted Solutions: Store under refrigeration at 2°C to 8°C for no longer than two weeks.

-

Protect from light.

3.5. Spill and Emergency Procedures

-

Minor Spill (Powder):

-

Evacuate the immediate area.

-

Wear appropriate PPE, including respiratory protection.

-

Gently cover the spill with absorbent paper towels to avoid raising dust.

-

Dampen the absorbent material with water.

-

Carefully collect the material and place it in a sealed container for hazardous waste disposal.

-

Clean the spill area with a suitable decontaminating solution.

-

-

Minor Spill (Liquid):

-

Absorb the spill with inert material (e.g., vermiculite, sand).

-

Collect the absorbed material into a sealed container for hazardous waste disposal.

-

Clean the spill area.

-

-

Major Spill:

-

Evacuate the laboratory and alert others.

-

Contact the institution's environmental health and safety department immediately.

-

3.6. First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.

3.7. Disposal

Dispose of all waste containing this compound, including contaminated PPE and labware, as hazardous waste in accordance with all local, state, and federal regulations. Do not dispose of it down the drain. Take-back programs for unused medications are the preferred method of disposal where available. If a take-back option is not available, the material should be mixed with an unappealing substance (like cat litter or coffee grounds), sealed in a plastic bag, and placed in the trash.

Visualization of Workflows and Pathways

4.1. Mechanism of Action

Floxuridine is an antimetabolite that is rapidly catabolized to 5-fluorouracil (5-FU). Its primary mode of action is the inhibition of DNA synthesis. 5-FU is converted to three active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP). FdUMP inhibits thymidylate synthase, an enzyme critical for the synthesis of thymidine, a necessary component of DNA. FdUTP and FUTP can be incorporated into DNA and RNA, respectively, leading to cytotoxicity.

Caption: Mechanism of action for Floxuridine.

4.2. Safe Handling Workflow

This diagram outlines the standard operating procedure for handling this compound in a laboratory setting.

Caption: Standard workflow for handling this compound.

4.3. Emergency Response Logic

This diagram illustrates the decision-making process in the event of an accidental exposure or spill.

Caption: Decision tree for emergency response.

References

Methodological & Application

Application Note: Quantitative Analysis of Floxuridine in Human Plasma using Floxuridine-d3 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of floxuridine in human plasma. The protocol utilizes a stable isotope-labeled internal standard, Floxuridine-d3, to ensure high accuracy and precision. The straightforward liquid-liquid extraction procedure followed by a rapid chromatographic separation makes this method suitable for high-throughput pharmacokinetic studies in clinical and research settings.

Introduction

Floxuridine is a nucleoside analogue that acts as an antimetabolite, primarily used in the treatment of various cancers.[1] Accurate quantification of floxuridine in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, therapeutic drug monitoring, and drug development. This protocol describes a highly selective and sensitive LC-MS/MS method for the determination of floxuridine in human plasma, employing this compound as the internal standard to compensate for matrix effects and variability in sample processing.

Experimental

Materials and Reagents

-

Floxuridine (analytical standard)

-

This compound (internal standard)

-

Human plasma (K2-EDTA)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Ethyl acetate (HPLC grade)

Equipment

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

-

Analytical column: C18, 2.1 x 50 mm, 3.5 µm (or equivalent)

-

Microcentrifuge tubes

-

Pipettes and tips

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Preparation of Stock and Working Solutions

Floxuridine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of floxuridine in methanol to obtain a final concentration of 1 mg/mL.

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol to achieve a concentration of 1 mg/mL.

Working Solutions: Prepare serial dilutions of the floxuridine stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples. The internal standard working solution should be prepared by diluting the IS stock solution in the same diluent to a final concentration of 100 ng/mL.

Sample Preparation

-

Pipette 100 µL of human plasma into a microcentrifuge tube.

-

Add 25 µL of the this compound internal standard working solution (100 ng/mL) and vortex briefly.

-

Add 200 µL of acetonitrile to precipitate proteins. Vortex for 30 seconds.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase A and vortex.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Condition |

| HPLC System | Agilent 1200 Series or equivalent |

| Column | C18, 2.1 x 50 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Gradient Program | |

| Time (min) | %B |

| 0.0 | 5 |

| 1.0 | 95 |

| 2.0 | 95 |

| 2.1 | 5 |

| 4.0 | 5 |

Mass Spectrometry:

| Parameter | Condition |

| Mass Spectrometer | API 4000 or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| MRM Transitions | |

| Analyte | Q1 (m/z) |

| Floxuridine | 245.2 |

| This compound (IS) | 248.2 |

| Dwell Time | 200 ms |

| Collision Gas | Nitrogen |

| Curtain Gas | 20 psi |

| IonSpray Voltage | -4500 V |

| Temperature | 500°C |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 50 psi |

Results and Discussion

Linearity and Sensitivity

The method was found to be linear over the concentration range of 1 to 1000 ng/mL for floxuridine in human plasma. The coefficient of determination (r²) for the calibration curve was >0.99. The lower limit of quantification (LLOQ) was determined to be 1 ng/mL with a signal-to-noise ratio greater than 10.

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated by analyzing QC samples at three concentration levels (low, medium, and high).

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |

| Low QC | 3 | 4.8 | 102.3 | 5.5 | 98.7 |

| Medium QC | 50 | 3.5 | 99.1 | 4.2 | 101.5 |

| High QC | 800 | 2.9 | 100.8 | 3.8 | 99.9 |

Recovery and Matrix Effect

The extraction recovery of floxuridine was determined to be consistent and reproducible across the three QC levels, with an average recovery of over 85%. The use of the deuterated internal standard, this compound, effectively compensated for any matrix effects observed.

Workflow Diagram

Caption: Experimental workflow for the quantitative analysis of floxuridine.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and specific approach for the quantification of floxuridine in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures the accuracy and precision of the results. This protocol is well-suited for pharmacokinetic studies and therapeutic drug monitoring of floxuridine.

References

Application Notes and Protocols for the Sample Preparation of Floxuridine-d3 in Plasma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Floxuridine, a fluorinated pyrimidine analog, is an antineoplastic agent primarily used in the treatment of gastrointestinal adenocarcinoma that has metastasized to the liver.[1] Accurate quantification of floxuridine and its deuterated internal standard, Floxuridine-d3, in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. Effective sample preparation is a critical step to ensure the accuracy, precision, and sensitivity of bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document provides a detailed overview and protocols for three common sample preparation techniques for this compound in plasma: protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

Floxuridine exerts its cytotoxic effects by inhibiting DNA synthesis.[2] After administration, it is converted to fluorouracil (5-FU), which is then metabolized to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP). FdUMP forms a stable complex with thymidylate synthase, inhibiting the synthesis of thymidine, a necessary precursor for DNA replication.[3] This disruption of DNA synthesis ultimately leads to cell death in rapidly dividing cancer cells.[4]

Data Presentation: Comparison of Sample Preparation Techniques

The choice of sample preparation technique can significantly impact data quality. The following table summarizes typical performance characteristics for protein precipitation, liquid-liquid extraction, and solid-phase extraction based on literature for floxuridine and similar small molecules. It is important to note that optimal results are method- and analyte-dependent, and validation is required for specific applications.

| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

| Recovery | 80-95%[5] | 85-107% | >90% |

| Matrix Effect | High | Moderate to Low | Low |

| LOD/LLOQ | Method Dependent | ~1 ng/mL | Method Dependent |

| Precision (%RSD) | <15% | <4.09% | <15% |

| Throughput | High | Moderate | Moderate to High (with automation) |

| Cost | Low | Low to Moderate | High |

| Complexity | Low | Moderate | High |

Experimental Protocols

Protein Precipitation (PPT)

Protein precipitation is a simple and rapid method for removing the bulk of proteins from plasma samples. Acetonitrile is a commonly used precipitation solvent.

Materials:

-

Human plasma containing this compound

-

Acetonitrile (ACN), HPLC grade

-

Internal Standard (IS) solution (e.g., a structural analog of floxuridine)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

Protocol:

-

Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the internal standard solution to the plasma sample.

-

Add 300 µL of ice-cold acetonitrile to the plasma sample.

-

Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully collect the supernatant without disturbing the protein pellet.

-

The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in a suitable mobile phase.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction separates analytes based on their differential solubility in two immiscible liquids, typically an aqueous sample and an organic solvent. This technique offers a cleaner extract compared to protein precipitation.

Materials:

-

Human plasma containing this compound

-

n-propyl alcohol/methyl t-butyl ether (or other suitable organic solvent)

-

Internal Standard (IS) solution

-

Glass test tubes

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Protocol:

-

Pipette 200 µL of serum or plasma sample into a glass test tube.

-

Add the internal standard to the sample.

-

Add an appropriate volume of the organic extraction solvent (e.g., 1 mL of n-propyl alcohol/methyl t-butyl ether).

-

Vortex the mixture for 2 minutes to facilitate the extraction of this compound into the organic phase.

-

Centrifuge the sample at 3000 x g for 10 minutes to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried residue in a suitable mobile phase for LC-MS/MS analysis.

Solid-Phase Extraction (SPE)

Solid-phase extraction provides the cleanest extracts by utilizing a solid sorbent to retain the analyte of interest while matrix interferences are washed away. This method is highly selective but also more complex and costly.

Materials:

-

Human plasma containing this compound

-

SPE cartridges (e.g., C18 or mixed-mode cation exchange)

-

Internal Standard (IS) solution

-

Methanol, HPLC grade

-

Deionized water

-

Acidic solution (e.g., 0.1% formic acid) for protein precipitation (if required)

-

SPE vacuum manifold

-

Nitrogen evaporator

Protocol (General procedure for a C18 cartridge):

-

Sample Pre-treatment: To 1 mL of plasma, add the internal standard. To precipitate proteins, add 1 mL of an acidic solution (e.g., 4% phosphoric acid). Vortex for 1 minute and then centrifuge at >3000 x g for 10 minutes. Use the supernatant for the SPE procedure.

-

Conditioning: Pass 3 mL of methanol through the SPE cartridge, followed by 3 mL of deionized water to activate the sorbent.

-

Sample Loading: Load the pre-treated plasma supernatant onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/minute).

-

Washing: Wash the cartridge with 3 mL of a weak aqueous solution (e.g., 5% methanol in water) to remove polar interferences.

-

Elution: Elute the this compound from the cartridge with 3 mL of a suitable organic solvent (e.g., methanol or acetonitrile).

-

Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a small volume (e.g., 100 µL) of the mobile phase for LC-MS/MS analysis.

Mandatory Visualizations

Caption: Experimental workflow for plasma sample preparation.

Caption: Simplified signaling pathway of Floxuridine's mechanism of action.

References

Application of Floxuridine-d3 in pharmacokinetic studies.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Floxuridine, a fluorinated pyrimidine analog, is an antimetabolite chemotherapy drug primarily used in the palliative management of gastrointestinal adenocarcinoma that has metastasized to the liver.[1][2] It functions as a prodrug, being rapidly converted in the body to 5-fluorouracil (5-FU), which then exerts its cytotoxic effects by inhibiting DNA and RNA synthesis.[1][2] Accurate characterization of the pharmacokinetic profile of floxuridine is crucial for optimizing dosing regimens and ensuring therapeutic efficacy while minimizing systemic toxicity.

The use of stable isotope-labeled internal standards is a cornerstone of modern bioanalytical methodologies, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for its ability to enhance accuracy and precision. Floxuridine-d3, a deuterated form of floxuridine, serves as an ideal internal standard for the quantitative analysis of floxuridine in biological matrices. Its physicochemical properties are nearly identical to floxuridine, ensuring that it behaves similarly during sample preparation and chromatographic separation. However, its increased mass allows it to be distinguished from the unlabeled analyte by the mass spectrometer, enabling reliable correction for matrix effects and variability in extraction recovery.

Rationale for Using this compound in Pharmacokinetic Studies

The primary justification for employing a d3-labeled internal standard is to correct for the "matrix effect," a phenomenon where components of a biological sample interfere with the ionization of the analyte of interest in the mass spectrometer's ion source. This interference can either suppress or enhance the analyte's signal, leading to inaccurate quantification. A stable isotope-labeled internal standard like this compound co-elutes with the analyte and experiences the same matrix effects, allowing for accurate normalization of the analyte's signal.

Metabolic Pathway of Floxuridine

Floxuridine is rapidly metabolized in the liver. The primary metabolic pathway involves its conversion to 5-fluorouracil (5-FU). 5-FU is then further anabolized to its active metabolites, including 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), which inhibits thymidylate synthase, and 5-fluorouridine triphosphate (FUTP), which is incorporated into RNA. Catabolically, 5-FU is degraded to dihydrofluorouracil (DHFU), α-fluoro-β-ureidopropionic acid (FUPA), and α-fluoro-β-alanine (FBAL).[1]

Figure 1: Metabolic pathway of Floxuridine.

Experimental Protocols

Objective: To determine the pharmacokinetic profile of floxuridine in plasma using LC-MS/MS with this compound as an internal standard.

Experimental Workflow

Figure 2: Workflow for a typical pharmacokinetic study.

Materials and Reagents

-

Floxuridine analytical standard

-

This compound (internal standard)

-

HPLC-grade methanol

-

HPLC-grade acetonitrile

-

Formic acid

-

Ammonium formate

-

Ultrapure water

-

Control human plasma

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Sample Preparation (Protein Precipitation)

-

Thaw plasma samples at room temperature.

-

To 100 µL of plasma, add 10 µL of this compound internal standard solution (e.g., 1 µg/mL in methanol).

-

Vortex for 10 seconds.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a portion of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Method

The following table outlines representative parameters for an LC-MS/MS method for the analysis of floxuridine.

| Parameter | Condition |

| LC Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes. |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS/MS Transitions | Floxuridine: m/z 247.1 → 131.1This compound: m/z 250.1 → 134.1 |

| Collision Energy | Optimized for each transition |

| Dwell Time | 100 ms |

Data Presentation

Method Validation Summary

A bioanalytical method using this compound as an internal standard should be validated according to regulatory guidelines. The following table summarizes typical acceptance criteria and representative results for such a method.

| Validation Parameter | Acceptance Criteria | Representative Results |

| Linearity (r²) | ≥ 0.99 | 0.998 |

| Calibration Range | Dependent on expected concentrations | 1 - 1000 ng/mL |

| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |

| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 12% |

| Intra-day Accuracy (%) | Within ±15% of nominal (±20% at LLOQ) | 92% - 108% |

| Inter-day Accuracy (%) | Within ±15% of nominal (±20% at LLOQ) | 94% - 106% |

| Recovery (%) | Consistent, precise, and reproducible | > 85% |

| Matrix Effect | Internal standard should compensate for any matrix effects | Minimal effect observed |

| LLOQ | Signal-to-noise ratio ≥ 5, with acceptable precision and accuracy | 1 ng/mL |

LLOQ: Lower Limit of Quantification

Pharmacokinetic Parameters

Following the analysis of plasma samples from a pharmacokinetic study, the concentration-time data for floxuridine would be used to calculate key pharmacokinetic parameters. The use of this compound ensures the accuracy of these concentration measurements.

| Pharmacokinetic Parameter | Description |

| Cmax | Maximum observed plasma concentration |

| Tmax | Time to reach Cmax |

| AUC (0-t) | Area under the plasma concentration-time curve from time zero to the last measurable concentration |

| AUC (0-inf) | Area under the plasma concentration-time curve from time zero to infinity |

| t1/2 | Elimination half-life |

| CL | Total body clearance |

| Vd | Apparent volume of distribution |

Conclusion

This compound is an essential tool for the accurate and precise quantification of floxuridine in biological matrices for pharmacokinetic studies. Its use as an internal standard in LC-MS/MS methods allows for reliable data generation, which is fundamental to understanding the absorption, distribution, metabolism, and excretion of floxuridine. The detailed protocols and methodologies presented here provide a framework for researchers to develop and validate robust bioanalytical assays for floxuridine, ultimately contributing to the safer and more effective use of this important chemotherapeutic agent.

References

Use of Floxuridine-d3 in drug metabolism and pharmacokinetics (DMPK) assays.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Floxuridine is a fluorinated pyrimidine analog used in chemotherapy, primarily for gastrointestinal adenocarcinoma that has metastasized to the liver.[1][2][3] Its mechanism of action involves the inhibition of DNA synthesis, and to a lesser extent, RNA formation, thereby impeding the proliferation of rapidly dividing cancer cells.[2][4] The drug is metabolized in the liver to 5-fluorouracil (5-FU) and other metabolites. Understanding the drug metabolism and pharmacokinetic (DMPK) properties of Floxuridine is critical for optimizing its therapeutic efficacy and safety.

Stable isotope-labeled (SIL) compounds are indispensable tools in modern drug discovery and development for DMPK studies. Floxuridine-d3, a deuterated analog of Floxuridine, serves as an ideal internal standard (IS) for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS). Its physicochemical properties are nearly identical to Floxuridine, ensuring similar behavior during sample preparation and analysis, which corrects for variability and enhances the accuracy and precision of quantification.

These application notes provide detailed protocols for the use of this compound as an internal standard in the quantification of Floxuridine in biological matrices and its application in a key in vitro DMPK assay.

Bioanalytical Method: Quantification of Floxuridine in Human Plasma

This protocol describes a validated method for the determination of Floxuridine concentration in human plasma using this compound as an internal standard with LC-MS/MS.

Experimental Protocol

1. Materials and Reagents:

-

Floxuridine (analytical standard)

-

This compound (internal standard)

-

Human plasma (K2-EDTA)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (ultrapure)

-

96-well protein precipitation plates

2. Stock and Working Solutions:

-

Floxuridine Stock Solution (1 mg/mL): Accurately weigh and dissolve Floxuridine in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Floxuridine Working Solutions: Serially dilute the stock solution with 50:50 (v/v) acetonitrile:water to prepare calibration standards and quality control (QC) samples.

-

This compound Working Solution (Internal Standard, 100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water.

3. Sample Preparation (Protein Precipitation):

-

Aliquot 50 µL of plasma samples (standards, QCs, and unknown study samples) into a 96-well plate.

-

Add 200 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile) to each well.

-

Mix thoroughly by vortexing for 2 minutes.

-

Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution: A linear gradient tailored to provide good separation and peak shape for Floxuridine and this compound.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), negative mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Floxuridine: Precursor ion (m/z) -> Product ion (m/z)

-

This compound: Precursor ion (m/z) -> Product ion (m/z) (Note: Specific MRM transitions need to be optimized for the instrument used.)

-

5. Data Analysis:

-

Integrate the peak areas for both Floxuridine and this compound.

-